molecular formula C14H17BrClNO3 B3161688 tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate CAS No. 872518-71-3

tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate

Cat. No.: B3161688
CAS No.: 872518-71-3
M. Wt: 362.64 g/mol
InChI Key: KSVASNJLEZKGDF-UHFFFAOYSA-N
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Description

tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate (CAS: 872518-71-3) is a heterocyclic carbamate derivative featuring a 2,3-dihydrobenzofuran core substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 7, respectively. The compound’s molecular formula is C₁₄H₁₇BrClNO₃, with a purity of ≥95% as reported in commercial inventories . Its structure includes a tert-butyl carbamate group attached to the methylene bridge of the dihydrobenzofuran ring, which enhances steric protection of the amine moiety, a common strategy to improve metabolic stability in drug discovery . The compound serves as a key intermediate in pharmaceutical synthesis, particularly for molecules targeting infectious diseases or central nervous system disorders, given the prevalence of dihydrobenzofuran scaffolds in bioactive agents .

Properties

IUPAC Name

tert-butyl N-[(5-bromo-7-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClNO3/c1-14(2,3)20-13(18)17-7-10-5-8-4-9(15)6-11(16)12(8)19-10/h4,6,10H,5,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVASNJLEZKGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2=C(O1)C(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate (CAS No. 872518-71-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H17BrClNO3
  • Molecular Weight : 362.64 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, research involving various analogues demonstrated significant activity against lung (A549) and cervical (HeLa) cancer cell lines. The derivatives exhibited varying degrees of efficacy, with some showing IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)Comparison Drug
Derivative AA54950Doxorubicin (100)
Derivative BHeLa40Doxorubicin (90)
This compoundA549TBDTBD
This compoundHeLaTBDTBD

Note: TBD indicates that specific IC50 values for tert-butyl carbamate were not directly reported in the available literature.

The mechanism through which this compound exerts its effects involves molecular docking studies that suggest interaction with key signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway and fibroblast growth factor receptor (FGFR). These interactions can lead to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies

  • In Vitro Studies : In a study assessing various substituted benzofuran derivatives, it was found that those with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts. The presence of bromine and chlorine atoms was particularly noted for increasing biological activity .
  • Molecular Docking Analysis : Computational studies indicated that the compound binds effectively to target proteins involved in cancer progression, suggesting a potential for development as an anticancer agent .

Comparison with Similar Compounds

Substituent Impact :

  • Halogenation: The 5-Br/7-Cl combination in the target compound likely enhances stability and lipophilicity compared to non-halogenated analogs, favoring blood-brain barrier penetration .

Physicochemical Properties

Property Target Compound tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)carbamate
Molecular Weight 370.65 g/mol 231.29 g/mol 358.23 g/mol
Halogen Content Br, Cl None Br
Polar Groups Carbamate Carbamate, OH Carbamate, OCH₃
Estimated LogP ~3.2 (high lipophilicity) ~1.8 ~2.9

The target compound’s higher molecular weight and logP suggest superior membrane permeability but possible solubility limitations compared to hydroxylated or methoxylated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate

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